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Compound of Interest

Compound Name: 2,6-Dichloro-3-pyridylamine

Cat. No.: B189475

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for
2,6-Dichloro-3-pyridylamine (CAS No. 62476-56-6). Due to the limited specific toxicological
studies on this compound, this document summarizes existing hazard information, outlines
standard experimental protocols for key toxicological endpoints, and presents a general
workflow for toxicological assessment. Information on related chemical structures is included to
provide context where direct data is unavailable. This guide is intended to serve as a
foundational resource for researchers, scientists, and drug development professionals in
evaluating the potential toxicological profile of 2,6-Dichloro-3-pyridylamine.

Chemical and Physical Properties

2,6-Dichloro-3-pyridylamine is a halogenated pyridine derivative.[1] Its chemical structure and
key properties are summarized below.
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Property Value Source
Molecular Formula CsHaCl2Nz2 [2]
Molecular Weight 163.00 g/mol [2]
Appearance White to buff crystalline solid [1]
Melting Point 122-123°C [1]
CAS Number 62476-56-6 [2]

Toxicological Data

Currently, detailed toxicological studies specifically for 2,6-Dichloro-3-pyridylamine are not

readily available in the public domain. The primary source of toxicological information comes

from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals

classification.

Acute Toxicity

Quantitative data from acute toxicity studies, such as LD50 (lethal dose, 50%) values, for 2,6-

Dichloro-3-pyridylamine have not been identified. However, GHS classifications indicate that

the substance is toxic if swallowed.[2]

Table 1: GHS Hazard Classification for 2,6-Dichloro-3-pyridylamine

Hazard Statement Hazard Class and Category

Toxic if swallowed Acute Toxicity, Oral (Category 3)

Harmful if swallowed Acute Toxicity, Oral (Category 4)

Harmful in contact with skin Acute Toxicity, Dermal (Category 4)

Causes skin irritation Skin Corrosion/Irritation (Category 2)

May cause an allergic skin reaction Skin Sensitization (Category 1)

Causes serious eye damage Serious Eye Damage/Eye Irritation (Category 1)
Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2)
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Source: Aggregated GHS information from multiple notifications.[2]

For context, the related compound o-chloropyridine has a reported oral LD50 of 100 mg/kg in
mice.[3] Another related compound, 2-chloropyridine, has a dermal LD50 of 64 mg/kg in
rabbits.[4] These values for related structures suggest that chlorinated pyridines as a class can
exhibit significant acute toxicity.

Skin and Eye Irritation

As per the GHS classification, 2,6-Dichloro-3-pyridylamine is categorized as causing skin
irritation and serious eye damage.[2]

Skin Sensitization

The GHS classification indicates that 2,6-Dichloro-3-pyridylamine may cause an allergic skin
reaction, placing it in the Skin Sensitization Category 1.[2]

Genotoxicity

No specific genotoxicity studies, such as the Ames test or in vitro micronucleus assay, were
found for 2,6-Dichloro-3-pyridylamine. However, aromatic amines as a chemical class are
known to have members that exhibit mutagenic properties, often requiring metabolic activation
to form reactive intermediates that can interact with DNA.[1][5][6][7][8]

Carcinogenicity

Carcinogenicity bioassays for 2,6-Dichloro-3-pyridylamine have not been identified. For a
structurally related compound, 2,6-dichloro-p-phenylenediamine, a National Toxicology
Program (NTP) bioassay in F344 rats and B6C3F1 mice was conducted.[9][10] The study
found that 2,6-dichloro-p-phenylenediamine was carcinogenic in male and female B6C3F1
mice, causing an increased incidence of hepatocellular adenomas and carcinomas.[9] It was
not found to be carcinogenic in F344 rats under the conditions of the bioassay.[9]

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for 2,6-Dichloro-3-pyridylamine are
currently available. Studies on other pyridine derivatives have shown the potential for
reproductive and developmental effects. For instance, o-chloropyridine has been shown to

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichloro-3-pyridylamine
https://www.ncbi.nlm.nih.gov/books/NBK551146/
https://en.wikipedia.org/wiki/2-Chloropyridine
https://www.benchchem.com/product/b189475?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichloro-3-pyridylamine
https://www.benchchem.com/product/b189475?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichloro-3-pyridylamine
https://www.benchchem.com/product/b189475?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/6722987/
https://pubmed.ncbi.nlm.nih.gov/1379332/
https://storage.imrpress.com/imr/journal/FBL/article/494606/1752774854895.pdf
https://pubs.acs.org/doi/abs/10.1021/ja206427u
https://www.ncbi.nlm.nih.gov/books/NBK385423/
https://www.benchchem.com/product/b189475?utm_src=pdf-body
https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/lt_rpts/tr219.pdf
https://pubmed.ncbi.nlm.nih.gov/12778217/
https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/lt_rpts/tr219.pdf
https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/lt_rpts/tr219.pdf
https://www.benchchem.com/product/b189475?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

have the potential to be a reproductive toxicant in male rats, as indicated by significantly lower
epididymal sperm counts at an exposure level of 1,000 ppm.[11]

Experimental Protocols

In the absence of specific experimental data for 2,6-Dichloro-3-pyridylamine, this section
outlines the standard methodologies for key toxicological endpoints as recommended by the
Organisation for Economic Co-operation and Development (OECD) and other regulatory
bodies.

Acute Oral Toxicity - Acute Toxic Class Method (OECD
423)

This method is used to estimate the acute oral toxicity of a substance.[12][13][14][15]

e Principle: A stepwise procedure with the use of a limited number of animals per step. The
outcome of each step determines the next step. The method allows for classification of the
substance into one of a series of toxicity classes defined by fixed LD50 cut-off values.[12]

o Test Animals: Typically, rats of a single sex (usually females) are used.
e Procedure:

o A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000
mg/kg).

o A small group of animals (typically 3) is dosed with the substance.
o Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

o Depending on the outcome (number of mortalities), the test is either stopped, or another
step is performed with the next higher or lower dose level.

o Endpoint: Classification of the substance into a GHS acute toxicity category.

In Vitro Skin Irritation: Reconstructed Human Epidermis
Test Method (OECD 439)
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This in vitro method assesses the potential of a substance to cause skin irritation.[16][17][18]
[19]

Principle: The test system uses a reconstructed human epidermis (RhE) model, which
mimics the upper layers of human skin. The test substance is applied topically to the RhE
tissue. Cell viability is measured after exposure and a post-incubation period.[17][18]

Procedure:

o The test substance is applied to the surface of the RhE tissue for a defined period (e.g., 60
minutes).[18]

o After exposure, the tissue is rinsed and incubated for a post-treatment period (e.g., 42
hours).[18]

o Cell viability is determined using a quantitative assay, most commonly the MTT assay,
which measures mitochondrial dehydrogenase activity.[16]

Endpoint: A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue
viability is reduced to < 50% of the negative control.[18]

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[20]
[21][22][23][24]

Principle: The test substance is applied in a single dose to one eye of an experimental
animal (typically an albino rabbit), with the untreated eye serving as a control. The degree of
eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva
at specific intervals.[20][21]

Procedure:
o Asingle animal is initially tested.

o The test substance is instilled into the conjunctival sac of one eye.
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o Ocular reactions are observed and scored at 1, 24, 48, and 72 hours after application, and
observations may continue for up to 21 days to assess reversibility.[22]

o If severe or corrosive effects are observed, no further testing is performed. Otherwise, a
confirmatory test in additional animals may be conducted.[20]

» Endpoint: Classification of the substance based on the severity and reversibility of ocular
lesions.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This is a widely used in vitro test for identifying gene mutations.[25][26][27]

e Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and
Escherichia coli to detect point mutations, which result in a reversion to a prototrophic state
(the ability to synthesize the required amino acid).

e Procedure:

o Bacterial tester strains are exposed to the test substance with and without an exogenous
metabolic activation system (S9 mix).

o Two methods are commonly used: the plate incorporation method and the pre-incubation
method.[25]

o After incubation, the number of revertant colonies is counted.

o Endpoint: A substance is considered mutagenic if it causes a concentration-related increase
in the number of revertant colonies compared to the solvent control, typically a two- to three-
fold increase.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects genotoxic damage at the chromosome level.[28][29][30][31][32]

e Principle: The assay detects micronuclei in the cytoplasm of interphase cells. Micronuclei are
small nuclei that form from chromosome fragments or whole chromosomes that are not
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incorporated into the main nucleus during cell division. This test can detect both clastogenic
(chromosome breaking) and aneugenic (chromosome loss) effects.[28][31]

e Procedure:

o Cultured mammalian cells (e.g., human lymphocytes, CHO cells) are exposed to the test
substance with and without a metabolic activation system.[28]

o The cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells
that have completed one cell division.[30]

o The frequency of micronuclei in binucleated cells is scored.

» Endpoint: A significant, concentration-dependent increase in the frequency of micronucleated
cells indicates a genotoxic potential.

Carcinogenicity Bioassay (e.g., NTP TR-219)

Long-term studies in rodents are the primary method for identifying carcinogenic substances.[9]
[10]

e Principle: The test substance is administered to groups of animals (typically rats and mice of
both sexes) for a major portion of their lifespan (e.g., 103 weeks).[9]

e Procedure:

o Animals are exposed to the test substance at different dose levels, usually in their feed or
drinking water.

o Control groups receive the vehicle only.
o Animals are monitored for clinical signs of toxicity and the development of tumors.

o At the end of the study, a complete histopathological examination of all major tissues and
organs is performed.

o Endpoint: A statistically significant increase in the incidence of tumors in the dosed groups
compared to the control groups is considered evidence of carcinogenicity.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.criver.com/products-services/safety-assessment/toxicology-services/genetic-toxicology/vitro-mammalian-cell-micronucleus-test
https://www.oecd.org/en/publications/test-no-487-in-vitro-mammalian-cell-micronucleus-test_9789264264861-en.html
https://www.criver.com/products-services/safety-assessment/toxicology-services/genetic-toxicology/vitro-mammalian-cell-micronucleus-test
https://www.nucro-technics.com/services/genetic-toxicology/invitromicronucleus/
https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/lt_rpts/tr219.pdf
https://pubmed.ncbi.nlm.nih.gov/12778217/
https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/lt_rpts/tr219.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to provide information on the effects of a substance on the pregnant
female and the developing embryo and fetus.[33][34][35][36]

e Principle: The test substance is administered to pregnant animals (typically rats and rabbits)
during the period of organogenesis.[36]

e Procedure:

Pregnant females are dosed daily with the test substance at several dose levels.

[e]

o

Maternal clinical signs, body weight, and food consumption are monitored.

[¢]

Shortly before the expected day of delivery, the females are euthanized, and the uterine

contents are examined.

Fetuses are examined for external, visceral, and skeletal abnormalities.

[¢]

o Endpoint: The study identifies the No-Observed-Adverse-Effect Level (NOAEL) for maternal
and developmental toxicity and characterizes the nature of any developmental effects.

Signaling Pathways and Experimental Workflows

Due to the lack of specific data for 2,6-Dichloro-3-pyridylamine, a generalized workflow for
toxicological assessment is presented below. This logical diagram illustrates the typical
progression of testing from initial hazard identification to more complex, long-term studies.
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Figure 1: A generalized workflow for the toxicological assessment of a chemical substance.
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Aromatic amines, the class to which 2,6-Dichloro-3-pyridylamine belongs, can exert
genotoxic effects through metabolic activation. The following diagram illustrates a generalized
metabolic activation pathway for aromatic amines.
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Figure 2: Generalized metabolic activation pathway of aromatic amines leading to genotoxicity.

Conclusion

The available data for 2,6-Dichloro-3-pyridylamine is limited to GHS hazard classifications,
which indicate potential for acute oral toxicity, skin irritation, serious eye damage, and skin
sensitization. There is a significant lack of quantitative toxicological data and studies on
genotoxicity, carcinogenicity, and reproductive/developmental toxicity for this specific
compound. The provided standard experimental protocols offer a framework for generating the
necessary data to conduct a thorough toxicological assessment. Researchers and drug
development professionals should exercise caution and consider the potential hazards
identified, as well as the toxicological profiles of structurally related compounds, when handling
and evaluating 2,6-Dichloro-3-pyridylamine. Further studies are essential to fully characterize
its toxicological profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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